Maleic hydrazide choline salt

Description

Properties

CAS No. |

61167-10-0 |

|---|---|

Molecular Formula |

C9H17N3O3 |

Molecular Weight |

215.25 g/mol |

IUPAC Name |

2-hydroxyethyl(trimethyl)azanium;6-oxo-1H-pyridazin-3-olate |

InChI |

InChI=1S/C5H14NO.C4H4N2O2/c1-6(2,3)4-5-7;7-3-1-2-4(8)6-5-3/h7H,4-5H2,1-3H3;1-2H,(H,5,7)(H,6,8)/q+1;/p-1 |

InChI Key |

ATBGNNCHICEGFV-UHFFFAOYSA-M |

Canonical SMILES |

C[N+](C)(C)CCO.C1=CC(=NNC1=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Chemical and Structural Background

Molecular Composition

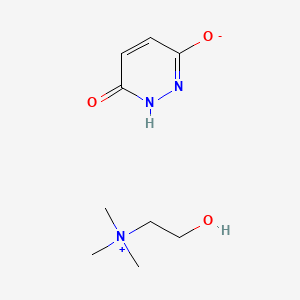

Maleic hydrazide choline salt (C₉H₁₇N₃O₃) consists of a maleic hydrazide anion paired with a choline cation. The maleic hydrazide moiety derives from the cyclization of maleic anhydride and hydrazine hydrate, forming a six-membered dihydro-pyridazinedione ring. The choline cation, (2-hydroxyethyl)trimethylammonium, contributes to the compound’s solubility in polar solvents and its ionic liquid properties.

Synthesis of Maleic Hydrazide

Maleic hydrazide serves as the anionic precursor to the choline salt. Modern methods prioritize high yield, low hydrazine residuals, and scalability.

Catalytic Condensation Reaction

The patented method (CN105693623A) involves a two-step process:

- Acid-catalyzed hydrazine activation : Hydrazine hydrate reacts with dilute sulfuric acid in the presence of rare-earth triflate catalysts (e.g., La(CF₃SO₃)₃) at 30–40°C.

- Ring-closure with maleic anhydride : Maleic anhydride is added to the activated hydrazine, followed by heating to 80–120°C to facilitate cyclization.

Reaction mechanism :

$$

\text{Maleic anhydride} + \text{Hydrazine} \xrightarrow{\text{H}2\text{SO}4, \text{La(CF}3\text{SO}3)3} \text{Maleic hydrazide} + \text{H}2\text{O}

$$

The rare-earth catalyst enhances reaction completeness, reducing residual hydrazine to <2 ppm.

Table 1: Optimization of Maleic Hydrazide Synthesis

| Catalyst (La(CF₃SO₃)₃) | Reaction Temp (°C) | Time (h) | Yield (%) | Residual Hydrazine (ppm) |

|---|---|---|---|---|

| 0.8 g | 80–90 | 1 | 96.7 | <2 |

| 4 g | 90–100 | 5 | 96.9 | <2 |

| 8 g | 110–120 | 10 | 97.2 | <2 |

Formation of this compound

The choline salt is synthesized via ionic exchange between maleic hydrazide and choline hydroxide. A solvent extraction method (EP2516382A2) ensures high-purity yields.

Neutralization and Phase Separation

- Acid-base reaction : Choline hydroxide reacts with maleic hydrazide in aqueous solution:

$$

\text{Choline}^+ \text{OH}^- + \text{Maleic hydrazide} \rightarrow \text{Choline maleic hydrazide} + \text{H}_2\text{O}

$$ - Solvent extraction : Cyclohexane and n-propanol are added to partition impurities. The choline salt remains in the aqueous phase, which is isolated and purified via azeotropic distillation.

Table 2: Choline Salt Synthesis Parameters

| Component | Quantity | Purpose |

|---|---|---|

| Choline hydroxide | 0.5 mol | Cation source |

| Maleic hydrazide | 0.5 mol | Anion source |

| Cyclohexane | 100 mL | Organic phase for impurity removal |

| n-Propanol | 50–200 mL | Phase modifier and azeotroping agent |

Process Optimization and Catalytic Innovations

Analytical Characterization

Spectroscopic Methods

Industrial Applications and Formulations

This compound is formulated as a liquid concentrate (50–70% active ingredient) for herbicidal use. Adjuvants like surfactants enhance foliar absorption, and dilution with 100 L water per 10 ares ensures uniform field application.

Chemical Reactions Analysis

General Reactivity of Maleic Hydrazide Salts

Maleic hydrazide exists in multiple tautomeric forms and readily forms salts with amines, alkali metals, and other bases. Key properties influencing its reactivity include:

Synthetic Reactions of Maleic Hydrazide Salts

While no data exist for choline salt, synthesis methods for potassium (KMH) and diethanolamine (DAE) salts highlight generalizable pathways:

Diethanolamine Salt (DAE)

Hydrolysis

-

Stable in acidic/basic aqueous solutions (pH 3–9) at 45–85°C for ≥2 months .

-

Decomposed by strong oxidizers (e.g., nitric acid) and UV light .

Photolysis

-

Products : Maleate, succinate, and nitric acid under UV light .

-

Half-lives :

Condition Half-life (days) pH 9, 25°C (MH) 15.9 pH 9, 25°C (KMH) 34

Toxicological Interactions

-

Hydrazine Byproducts : Residual hydrazine in salts (e.g., KMH) is mutagenic at ≥15 ppm but controlled to ≤2 ppm in optimized syntheses .

-

Diethanolamine Salt (DAE) : Shown to reduce fertility indices in rodents via gonadal exposure .

Environmental Fate

-

Photodegradation : Rapid atmospheric breakdown (half-life: 2.2 hours) via hydroxyl radicals .

-

Aquatic Persistence : Low bioaccumulation potential (BCF <1 in fish) .

Research Gaps and Limitations

-

No peer-reviewed studies or patents explicitly address maleic hydrazide choline salt .

-

Existing data suggest choline derivatives would likely follow similar synthesis/neutralization pathways as KMH or DAE, with tailored optimization for solubility and stability.

Scientific Research Applications

Maleic hydrazide choline salt is a salt of maleic hydrazide, which is a plant growth regulator . this compound is used in herbicidal compositions, and choline maleic hydrazide is especially effective among salts of maleic hydrazide .

Scientific Research Applications

- Herbicidal Compositions Maleic hydrazide and its salts are widely used to control perennial weeds . A herbicidal composition comprising sodium N-metboxycar-bonylsulfanylamide and maleic hydrazide or a salt thereof can be made . The salts of maleic hydrazide include maleic hydrazide, choline maleic hydrazide, diethanolamine maleic hydrazide, sodium maleic hydrazide, and potassium maleic hydrazide . Choline maleic hydrazide is especially effective . Liquid preparation is preferred .

- Preparation of Herbicide To create a herbicidal composition, combine 100 parts by weight of calcium carbonate (with a size of 48 to 150 mesh and a purity higher than 90 %) with 4 parts by weight of an aqueous solution of choline maleic hydrazide (containing 30 % by weight of maleic hydrazide), 3 parts by weight of an aqueous solution of Asulam Sodium (containing 37 % by weight of Asulam Sodium), and 0.1 part by weight of a surface active agent (comprising 0.5 part by weight of polyoxyethylene dodecyl ether and 0.05 part by weight of dioctyl sulfosuccinate), then heat the mixture and evaporate the water .

- Herbicide Test Edible millet (rice family) and radish (broad-leaved plant) were cultivated as indicator plants in an infant plant tester to confirm the herbicidal effect. An aqueous solution of choline MH, an aqueous solution of Asulam Sodium, or an aqueous solution of a mixture of both chemicals was uniformly sprayed to the plants at a rate of 100 liters per 10 ares at the growth period of the 4.5-leaf stage of edible millet and 4-leaf stage of radish. The investigation results were made one month after the spray treatment .

- Plant Growth Regulation: Maleic hydrazide choline is a plant growth regulator used to suppress growth and induce dormancy in some crops . It can be used for growth, sucker, and sprout suppression in lawns, amenity turf, and non-cropped land .

Mechanism of Action

Maleic hydrazide choline salt acts by inhibiting cell division in plants, thereby preventing the growth of newly developing suckers without retarding the elongation of more mature leaves. It is absorbed by leaves and roots and translocated throughout the plant, enhancing chlorophyll production and suppressing sprout and bud growth .

Comparison with Similar Compounds

Other Salts of Maleic Hydrazide

MH is often administered as salts to improve stability and bioavailability. Key comparisons include:

The diethanolamine salt of MH was shown to be non-carcinogenic in rat studies, contrasting with free MH, which caused chromosome breakage and sarcomas in animal models .

Other Growth Retardants and Sprout Suppressants

MH-C is compared below with daminozide (B9), paclobutrazol, and chlorpropham (CIPC):

MH-C outperforms daminozide in plant height control (24.75 cm vs. 62.75 cm at comparable doses) and provides longer residual activity than CIPC. However, MH-C’s interaction with reducing sugars in potatoes is cultivar-dependent, with reports of both increased and decreased concentrations affecting fry color .

Structurally Similar Compounds

Uracil (C₄H₄N₂O₂) shares MH’s molecular formula but differs in bioactivity. Analytical challenges arise due to nearly identical MS/MS spectra and retention times in HPLC-IC-HRMS systems. MH’s pKa (5.62) vs. uracil’s (9.45) aids differentiation in ion chromatography, though confirmation requires certified standards .

Key Contradictions and Uncertainties

- Carcinogenicity: Free MH is carcinogenic , but its salts (including MH-C) are considered safer if hydrazine residues are controlled .

- Reducing Sugar Effects : MH-C’s impact on potato sugars is inconsistent across studies, suggesting cultivar-specific responses .

- Analytical Confusion : Structural similarities between MH and uracil complicate environmental monitoring .

Q & A

Basic Research Questions

Q. What experimental methods are used to quantify free and conjugated maleic hydrazide (MH) residues in plant tissues?

- Methodological Answer : Residue analysis involves hydrolyzing conjugated MH into free MH using a 600 g/L sodium hydroxide solution heated at 160°C, followed by high-performance liquid chromatography (HPLC) or gas chromatography (GC) for quantification. The total residue is defined as the sum of free and conjugated forms .

- Example Protocol :

- Extract plant tissue (e.g., tobacco) with aqueous NaOH.

- Heat at 160°C for hydrolysis.

- Neutralize and purify via liquid-liquid extraction.

- Analyze via HPLC with UV detection (λ = 254 nm) .

Q. How does maleic hydrazide inhibit mitosis in plant meristems?

- Mechanistic Insight : MH reacts with sulfhydryl (-SH) groups in proteins and glutathione, disrupting redox balance and preventing normal spindle formation during cell division. This is validated using glutathione depletion assays and mitotic index analysis in root tip squashes .

- Experimental Design :

- Treat Vicia faba root tips with MH (0.01–0.10% w/v).

- Fix in acetic acid-ethanol (3:1), stain with acetocarmine, and quantify mitotic arrest via microscopy .

Q. What concentrations of MH are effective for inducing genetic variability in mutation breeding?

- Data-Driven Approach : In fenugreek (Trigonella foenum-graecum), 0.01% and 0.10% MH (prepared in phosphate buffer, pH 7.0) induced morphological and genetic variability. Higher concentrations (>0.10%) caused excessive phytotoxicity .

- Table: MH Concentrations and Observed Effects

| Concentration (%) | Germination Rate (%) | Mutant Phenotypes Observed |

|---|---|---|

| 0.01 | 85 | Leaf curling, dwarfism |

| 0.10 | 72 | Altered branching patterns |

Advanced Research Questions

Q. How do polymorphic forms of MH influence its biological activity and analytical detection?

- THz Spectroscopy Application : MH2 (0.34, 1.41, 1.76 THz peaks) and MH3 (0.75, 1.86 THz) polymorphs exhibit distinct terahertz absorption spectra due to differences in intermolecular hydrogen bonding. Solid-state DFT simulations correlate spectral peaks with crystal structure variations .

- High-Pressure Polymorphism : Under 2 GPa pressure, MH-III transforms to MH-II via rearrangement of hydrogen-bonded ribbons, altering solubility and bioavailability. Reversibility is partial upon decompression .

Q. Why do studies report contradictory efficacy of MH in controlling tree sprout regrowth?

- Contradiction Analysis : Efficacy depends on species-specific sensitivity, application method (foliar vs. trunk injection), and formulation (aqueous vs. salt). For example:

- American Elm : 1500 ppm MH reduced regrowth by 60% over three years.

- Sycamore : Medium concentrations (1000 ppm) were effective, but higher doses caused phytotoxicity .

- Resolution Strategy : Conduct dose-response trials with species-specific optimization, noting EPA registration limitations for trunk injection .

Q. How can researchers reconcile MH’s growth-regulating benefits with its genotoxic risks?

- Risk-Benefit Framework :

- Genotoxicity : MH induces DNA strand breaks (comet assay) and somatic mutations (Tradescantia pink assay) at concentrations >50 ppm .

- Mitigation : Use threshold concentrations (<50 ppm) validated via dose-response curves. Monitor liver function markers (e.g., ALT/AST) in animal models to assess chronic toxicity .

Q. What synergistic effects occur when combining MH with potassium in horticultural applications?

- Case Study : In chrysanthemums, 200 mg K + 1500 ppm MH increased fresh flower weight by 125% compared to controls. Potassium enhances MH uptake, while MH suppresses apical dominance, redirecting resources to lateral branches .

- Table: Interaction Effects on Flower Quality

| Treatment (K + MH) | Fresh Weight (g) | Dry Weight (g) |

|---|---|---|

| Control | 24.07 | 3.96 |

| 200 mg K + 1500 ppm MH | 54.20 | 5.80 |

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.